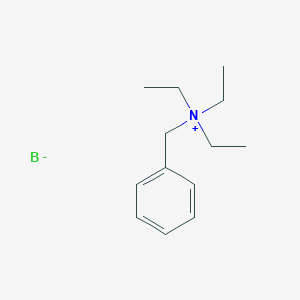

Benzyltriethylammonium borohydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C13H22N.B/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGWCEJYXHFBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-].CC[N+](CC)(CC)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85874-45-9 | |

| Record name | Benzyltriethylammonium Borohydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzyltriethylammonium Borohydride

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Benzyltriethylammonium borohydride ([BnEt₃N][BH₄]), a versatile and reactive quaternary ammonium borohydride. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It delves into the synthesis, structural characteristics, spectroscopic profile, thermal stability, solubility, and reactivity of this compound, offering a foundational understanding for its safe and effective utilization. While specific experimental data for some properties of [BnEt₃N][BH₄] are not publicly available, this guide leverages data from closely related compounds to provide a robust and scientifically grounded resource.

Introduction

This compound, with the chemical formula C₁₃H₂₆BN, is a quaternary ammonium salt that combines the bulky and lipophilic benzyltriethylammonium cation with the reducing power of the borohydride anion. This unique combination imparts specific solubility and reactivity characteristics, making it a valuable reagent in organic chemistry. Quaternary ammonium borohydrides, in general, are recognized for their utility as reducing agents, offering a milder and more selective alternative to other metal hydrides.[1] Understanding the fundamental physicochemical properties of [BnEt₃N][BH₄] is paramount for its effective application, ensuring reproducibility in experimental protocols and safety in handling.

Synthesis and Structural Elucidation

Synthetic Approach: Anion Exchange

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a common and effective method for the preparation of quaternary ammonium borohydrides is through an anion exchange reaction.[2][3] This typically involves the reaction of the corresponding quaternary ammonium halide with an alkali metal borohydride.

A plausible synthetic route for [BnEt₃N][BH₄] would, therefore, commence with the readily available Benzyltriethylammonium chloride ([BnEt₃N]Cl). The chloride anion can then be exchanged for a borohydride anion by reaction with a borohydride salt, such as sodium borohydride (NaBH₄), in a suitable solvent.

Proposed Experimental Protocol: Synthesis of this compound

-

Step 1: Preparation of Reactant Solutions. Dissolve Benzyltriethylammonium chloride in a suitable solvent. In a separate flask, prepare a solution of sodium borohydride. The choice of solvent is critical and should be one in which both reactants have reasonable solubility, while the resulting sodium chloride byproduct has low solubility to facilitate its removal. A mixture of a polar aprotic solvent and a less polar co-solvent could be explored.

-

Step 2: Reaction. Slowly add the sodium borohydride solution to the stirred solution of Benzyltriethylammonium chloride at a controlled temperature, for instance, 0 °C to room temperature.

-

Step 3: Isolation of Product. The precipitated sodium chloride can be removed by filtration. The filtrate, containing the desired this compound, can then be concentrated under reduced pressure.

-

Step 4: Purification. The crude product may be further purified by recrystallization from an appropriate solvent system to yield the final, high-purity product.

Caption: Proposed workflow for the synthesis of this compound.

Structural Characteristics

While a definitive X-ray crystal structure for this compound is not publicly available, the structure can be inferred from its constituent ions. The cation is benzyltriethylammonium ([C₆H₅CH₂N(C₂H₅)₃]⁺), and the anion is borohydride ([BH₄]⁻). The structure is characterized by ionic bonding between these two components. The three-dimensional arrangement of these ions in the solid state will be influenced by electrostatic interactions and steric factors.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₂₆BN | [4] |

| Molecular Weight | 207.17 g/mol | [4] |

| CAS Number | 85874-45-9 | [4] |

| Appearance | White to light yellow powder or crystal | [4] |

| Physical State (20°C) | Solid | [4] |

| Melting Point | 143-146 °C (lit.) | [1] |

| Purity | >90.0% (T) or ≥ 98% (HPLC) | [1][4] |

| Sensitivity | Air and moisture sensitive | [4] |

| Storage Conditions | Room temperature, under inert gas, dry | [4] |

Solubility

This compound is soluble in water.[2] However, its reactivity with water, leading to the release of flammable hydrogen gas, necessitates caution.[4] The presence of the bulky, lipophilic benzyltriethylammonium cation suggests that it will exhibit solubility in a range of polar organic solvents. While quantitative data is scarce, qualitative solubility can be predicted based on the behavior of similar quaternary ammonium salts. It is expected to be soluble in solvents like dichloromethane, chloroform, and acetonitrile, and potentially sparingly soluble in less polar solvents like diethyl ether and hydrocarbons.

Spectroscopic Profile

The IR spectrum of this compound is expected to show characteristic absorption bands for both the benzyltriethylammonium cation and the borohydride anion.

-

Borohydride Anion ([BH₄]⁻): Strong, broad absorption bands are anticipated in the region of 2200-2400 cm⁻¹ corresponding to the B-H stretching vibrations. A sharp absorption band around 1100 cm⁻¹ is characteristic of the B-H deformation mode.[5][6]

-

Benzyltriethylammonium Cation ([BnEt₃N]⁺):

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Bands in the region of 2850-3000 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Bands in the 1000-1200 cm⁻¹ region.

-

The ¹H and ¹³C NMR spectra of this compound will be dominated by the signals from the organic cation.

-

¹H NMR: The spectrum is expected to show:

-

A multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the protons of the benzyl group.

-

A singlet for the benzylic methylene protons (-CH₂-).

-

A quartet for the methylene protons of the ethyl groups (-CH₂-CH₃).

-

A triplet for the methyl protons of the ethyl groups (-CH₂-CH₃). The borohydride protons are typically not observed in standard ¹H NMR spectra due to quadrupolar relaxation of the boron nucleus.

-

-

¹³C NMR: The spectrum will display distinct signals for each carbon environment in the benzyltriethylammonium cation. The chemical shifts can be predicted based on standard correlation tables and data from similar compounds.

Thermal Stability and Decomposition

Quaternary ammonium borohydrides are generally more thermally stable than their corresponding alkali metal borohydrides. However, upon heating, they will decompose. The thermal decomposition of this compound is expected to proceed via the evolution of hydrogen and the breakdown of the organic cation.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

-

An initial endothermic event corresponding to melting would be observed in the DSC thermogram around its melting point of 143-146 °C.

-

At higher temperatures, exothermic decomposition is likely to occur, accompanied by a significant mass loss in the TGA curve, corresponding to the release of hydrogen and volatile organic fragments from the cation.

Caption: Predicted thermal decomposition pathway of this compound.

Reactivity and Applications

This compound is primarily utilized as a reducing agent in organic synthesis. The borohydride anion is a source of hydride (H⁻), which is a powerful nucleophile.

Reduction of Carbonyl Compounds

Like other borohydrides, [BnEt₃N][BH₄] is expected to reduce aldehydes and ketones to their corresponding primary and secondary alcohols. The bulky cation may influence the stereoselectivity of the reduction in certain substrates.

Selective Reduction of Carboxylic Acids

A notable application of this compound is in the selective reduction of carboxylic acids to alcohols when used in combination with chlorotrimethylsilane (TMSCl).[8][9] This reagent system offers a mild and efficient method for this transformation, tolerating other functional groups such as nitro, chloro, and ester moieties.

Experimental Protocol: Selective Reduction of a Carboxylic Acid

-

Step 1: Reagent Preparation. In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane and cool the solution to 0 °C.

-

Step 2: Addition of TMSCl. To the cooled solution, add chlorotrimethylsilane dropwise.

-

Step 3: Substrate Addition. After a brief stirring period, add a solution of the carboxylic acid in anhydrous dichloromethane.

-

Step 4: Reaction and Work-up. Allow the reaction to warm to room temperature and stir for the appropriate time. Quench the reaction with an aqueous solution of sodium bicarbonate.

-

Step 5: Extraction and Purification. Extract the product with a suitable organic solvent, dry the organic layer, and purify the product by chromatography.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards:

-

Handling:

-

Handle under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Avoid contact with water, moisture, acids, and strong oxidizing agents.[2]

-

Ground all equipment to prevent static discharge.

-

-

Storage:

Conclusion

This compound is a valuable reagent with distinct physicochemical properties that make it a useful tool in organic synthesis. Its character as a quaternary ammonium borohydride provides a unique combination of solubility and reactivity. While there are gaps in the publicly available experimental data for this specific compound, this technical guide has provided a comprehensive overview based on existing information and well-established chemical principles derived from analogous structures. Further research to fully characterize its spectroscopic and thermal properties would be beneficial for the broader scientific community. Researchers and drug development professionals are encouraged to utilize the information presented herein for the safe and effective application of this versatile reagent, while also recognizing the areas where further investigation is warranted.

References

-

Das, J., & Chandrasekaran, S. (1990). A Convenient Methodology for the Selective Reduction of Carboxylic Acids With Benzyltriethyl-Ammonium Borohydride—Chlorotrimethylsilane. Synthetic Communications, 20(6), 907-912. (URL: [Link])

-

A Convenient Methodology for the Selective Reduction of Carboxylic Acids With Benzyltriethyl-Ammonium Borohydride—Chlorotrimet. (URL: [Link])

- Method for making qu

-

This compound - Chem-Impex. (URL: [Link])

-

Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. (URL: [Link])

-

Preparation of Quaternary Ammonium Borohydrides from Sodium and Lithium Borohydrides. (URL: [Link])

-

1 H-NMR Spectra of Benzyl-triethyl-ammonium chloride in D 2 O at RT. - ResearchGate. (URL: [Link])

-

FT-IR spectra of inorganic borohydrides | Request PDF - ResearchGate. (URL: [Link])

-

FT-IR spectra of inorganic borohydrides - Université de Genève. (URL: [Link])

-

FTIR Spectra for (a) AgNPs (Borohydride), CIP, and CIP@AgNPs... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

FTIR Spectra of borohydrides. (URL: [Link])

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. US3072698A - Quaternary ammonium aluminum hydrides - Google Patents [patents.google.com]

- 3. US2738369A - Method for making quaternary ammonium borohydrides - Google Patents [patents.google.com]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. researchgate.net [researchgate.net]

- 6. FTIR Spectra of borohydrides [unige.ch]

- 7. mdpi.com [mdpi.com]

- 8. Sodium Borohydride - ESPI Metals [espimetals.com]

- 9. chemistry.osu.edu [chemistry.osu.edu]

Benzyltriethylammonium borohydride CAS number 85874-45-9

An In-depth Technical Guide to Benzyltriethylammonium Borohydride: Synthesis, Applications, and Protocols

This guide provides a comprehensive technical overview of this compound (CAS No. 85874-45-9), a versatile and selective reducing agent for researchers, chemists, and professionals in drug development and organic synthesis. We will delve into its synthesis, core properties, and applications, offering detailed experimental protocols and insights into its reactivity.

Introduction: A Niche Reagent in Hydride Reductions

This compound, [BnEt₃N][BH₄], is a quaternary ammonium borohydride that has carved a niche for itself in the landscape of chemical reducing agents.[1][2] Unlike its simpler inorganic counterparts, such as sodium borohydride (NaBH₄), the presence of a bulky, lipophilic quaternary ammonium cation imparts unique solubility and reactivity characteristics.[3][4] This makes it an invaluable tool for specific synthetic transformations where control of reactivity and solubility are paramount.

This reagent is particularly effective for the reduction of carbonyl compounds (aldehydes and ketones) and imines to their corresponding alcohols and amines.[1][2] Its structure allows for enhanced solubility in organic solvents, facilitating reactions under mild and homogeneous conditions, which can lead to greater control over reaction parameters and minimize by-product formation.[1][3]

Core Properties

| Property | Value | Reference(s) |

| CAS Number | 85874-45-9 | [5] |

| Molecular Formula | C₁₃H₂₆BN | [5] |

| Molecular Weight | 207.17 g/mol | |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 143-146 °C | [1][6] |

| Purity | Typically >90.0% | |

| Synonyms | Benzyltriethylammonium tetrahydridoborate, N-Benzyl-N,N-diethylethanaminium tetrahydroborate | [5] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process: first, the formation of the Benzyltriethylammonium halide salt, followed by a metathesis (ion exchange) reaction with an alkali metal borohydride.

Step 1: Synthesis of Benzyltriethylammonium Halide (Precursor)

The precursor, typically Benzyltriethylammonium bromide or chloride, is synthesized via a standard quaternization reaction between triethylamine and a benzyl halide.

Experimental Protocol: Synthesis of Benzyltriethylammonium Bromide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl bromide (1 eq.) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.[7]

-

Addition of Amine: To this solution, add triethylamine (1.5 eq.).[7]

-

Reaction: Stir the mixture at room temperature for 24 hours. A white solid, the quaternary ammonium salt, will precipitate out of the solution.[7]

-

Isolation: Cool the suspension to 0 °C in an ice bath, and collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with ice-cold diethyl ether and dry under vacuum to yield pure Benzyltriethylammonium bromide.[7]

Step 2: Metathesis to Form this compound

This step involves an ion exchange reaction between the synthesized Benzyltriethylammonium halide and a simple borohydride salt, such as sodium borohydride. The choice of solvent is critical to drive the reaction to completion, typically by precipitating the inorganic salt byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the synthesis of quaternary ammonium borohydrides.[4]

-

Dissolution: Dissolve Benzyltriethylammonium bromide (1 eq.) in a minimal amount of a suitable solvent, such as methanol or a mixture of water and a co-solvent.

-

Addition of Borohydride: In a separate flask, dissolve sodium borohydride (NaBH₄, 1.1 eq.) in the same solvent.

-

Reaction: Slowly add the sodium borohydride solution to the stirred solution of the quaternary ammonium salt at room temperature. The reaction is driven by the precipitation of the less soluble sodium bromide (NaBr).

-

Isolation: After stirring for a few hours, remove the precipitated inorganic salt by filtration.

-

Purification: Carefully remove the solvent from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether.

Characterization

-

FT-IR: The infrared spectrum is expected to show strong B-H stretching vibrations in the region of 2200-2400 cm⁻¹.[8][9]

Applications in Organic Synthesis: Selective Reductions

The primary utility of this compound lies in its function as a selective reducing agent. The bulky quaternary ammonium cation modulates the reactivity of the borohydride anion, and its lipophilicity enhances solubility in organic solvents, allowing for reactions to be performed under homogeneous conditions.

Reduction of Aldehydes and Ketones

This compound is an excellent reagent for the reduction of aldehydes and ketones to primary and secondary alcohols, respectively.[1][2]

Experimental Protocol: General Procedure for Ketone Reduction

-

Reaction Setup: In a round-bottom flask, dissolve the ketone (1 eq.) in a suitable solvent, such as methanol, ethanol, or dichloromethane.[10][11]

-

Addition of Reducing Agent: Add this compound (1.1-1.5 eq.) portion-wise to the stirred solution at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture in an ice bath and carefully add water or dilute hydrochloric acid to quench the excess borohydride.[11]

-

Work-up: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[11] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Reductive Amination of Carbonyl Compounds

Reductive amination is a powerful method for forming C-N bonds. This compound can be used to reduce the intermediate imine or iminium ion formed from the condensation of a carbonyl compound with an amine.

Experimental Protocol: One-Pot Reductive Amination

-

Imine Formation: In a flask, combine the aldehyde or ketone (1 eq.) and the primary or secondary amine (1.1 eq.) in a solvent such as methanol or dichloromethane.[12] Stir at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Add this compound (1.5 eq.) to the reaction mixture.[13] Continue stirring at room temperature until the imine is fully consumed (monitor by TLC or GC-MS).

-

Work-up and Purification: Follow the quenching, work-up, and purification steps outlined in the ketone reduction protocol to isolate the desired amine product.

Mechanism of Reduction

The reduction of a carbonyl compound by this compound proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride anion to the electrophilic carbonyl carbon. The presence of the large Benzyltriethylammonium cation can influence the stereochemical outcome of the reaction, particularly with sterically hindered substrates.

Caption: Generalized mechanism for the reduction of a ketone by borohydride.

Chemoselectivity

A key advantage of borohydride reagents is their chemoselectivity. This compound is expected to follow a similar reactivity pattern to NaBH₄, allowing for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups such as esters, amides, and carboxylic acids.[14][15]

Caption: Chemoselectivity of this compound.

Safety and Handling

This compound is a reactive compound that requires careful handling.

-

Hazard Statements:

-

Precautionary Measures:

-

In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Do NOT use water.[16]

Conclusion

This compound serves as a valuable alternative to more common borohydride reagents, offering advantages in terms of solubility and mild reaction conditions. Its ability to selectively reduce aldehydes, ketones, and imines makes it a useful tool in the synthesis of complex organic molecules and pharmaceutical intermediates. Proper understanding of its synthesis, handling, and reaction protocols, as outlined in this guide, will enable researchers to effectively harness its synthetic potential.

References

-

ResearchGate. Sodium Borohydride - A Versatile Reducing Agent | Request PDF. Available from: [Link]

-

designer-drug.com. Preparation of Quaternary Ammonium Borohydrides from Sodium and Lithium Borohydrides. Available from: [Link]

-

ACS Publications. Polymeric Quaternary Ammonium Borohydride Reducing Agents - Advances in Chemistry. Available from: [Link]

-

YouTube. Chemoselective Reduction. Available from: [Link]

-

WebAssign. Experiment 3 - Reduction of a Ketone. Available from: [Link]

-

PubMed. Synthesis and characterization of methylammonium borohydride. Available from: [Link]

- Google Patents. CN103896781A - Preparation method of benzyltriethylammonium chloride.

-

PubChem. This compound | C13H22BN | CID 10899792. Available from: [Link]

-

WebAssign. Experiment 3 - Reduction of a Ketone. Available from: [Link]

-

PubMed. FT-IR spectra of inorganic borohydrides. Available from: [Link]

-

ResearchGate. Can someone advise on ketone reduction-williamson esterification?. Available from: [Link]

-

Reductive Amination - Common Conditions. Available from: [Link]

-

Université de Genève. FT-IR spectra of inorganic borohydrides. Available from: [Link]

-

Semantic Scholar. Chemoselective reductions with sodium borohydride. Available from: [Link]

-

Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). Available from: [Link]

-

Chemistry LibreTexts. 20.6 Enantioselective Carbonyl Reductions. Available from: [Link]

-

Dalton Transactions. Synthetic approaches to inorganic borohydrides. Available from: [Link]

-

Organic Syntheses Procedure. Available from: [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

Science of Synthesis. P. Margaretha The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Available from: [Link]

Sources

- 1. rushim.ru [rushim.ru]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. designer-drug.com [designer-drug.com]

- 5. This compound | C13H22BN | CID 10899792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. Benzyltriethylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 8. FT-IR spectra of inorganic borohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. unige.ch [unige.ch]

- 10. webassign.net [webassign.net]

- 11. researchgate.net [researchgate.net]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Chemoselective reductions with sodium borohydride | Semantic Scholar [semanticscholar.org]

- 16. Highly efficient reduction of carbonyls, azides, and benzyl halides by NaBH4 in water catalyzed by PANF-immobilized quaternary ammonium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Advent and Ascendancy of Benzyltriethylammonium Borohydride: A Technical Guide for the Modern Chemist

Abstract

This in-depth technical guide provides a comprehensive overview of Benzyltriethylammonium Borohydride, a versatile and selective reducing agent in modern organic synthesis. Delving into its historical context, this guide traces its conceptual origins from the pioneering work on borohydrides. It further details the robust, two-step synthetic pathway, offering field-proven experimental protocols. A critical analysis of its physicochemical properties and reactivity profile is presented, underscoring its unique advantages in chemoselectivity over traditional borohydrides. This guide serves as a vital resource for researchers, scientists, and drug development professionals, offering practical insights and a robust theoretical framework to effectively harness the synthetic potential of this powerful reagent.

A Historical Perspective: From Alkali Metal Borohydrides to Quaternary Ammonium Salts

The journey to the development of this compound is rooted in the foundational discoveries of borohydride chemistry. In the 1940s, a team led by Hermann Irving Schlesinger and Herbert C. Brown, while working on volatile uranium compounds for wartime applications, discovered alkali metal borohydrides, most notably sodium borohydride (NaBH₄)[1]. This discovery heralded a new era in synthetic organic chemistry, providing a milder and more selective alternative to the highly reactive metal hydrides.

The subsequent exploration of this new class of reagents led to investigations into modifying the cation to fine-tune the reactivity and solubility of the borohydride anion. The concept of using quaternary ammonium cations to form borohydride salts emerged as a promising strategy. A pivotal moment in this progression was the work of Banus, Gibb, and Bragdon in the early 1950s. Their patent on a "Method for making quaternary ammonium borohydrides" laid the groundwork for the synthesis of a variety of these compounds, including a benzyl-substituted derivative, through a metathesis reaction between a quaternary ammonium salt and an alkali metal borohydride. This innovation opened the door for the development of tailored reducing agents with enhanced solubility in organic solvents and unique reactivity profiles. This compound is a direct descendant of this pioneering work, offering a valuable tool for contemporary synthetic challenges.

Synthesis of this compound: A Two-Step Approach

The preparation of this compound is a well-established, two-step process that is both efficient and scalable. The synthesis begins with the quaternization of triethylamine to form the Benzyltriethylammonium halide, followed by a metathesis reaction with an alkali metal borohydride.

Step 1: Synthesis of Benzyltriethylammonium Chloride (TEBAC)

The first step involves the synthesis of the quaternary ammonium salt precursor, Benzyltriethylammonium Chloride (TEBAC). This is typically achieved through the reaction of triethylamine with benzyl chloride.

Sources

Benzyltriethylammonium borohydride molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of Benzyltriethylammonium Borohydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, [BnEt₃N][BH₄], is a versatile and selective reducing agent that has garnered significant attention in organic synthesis. Its efficacy is deeply rooted in its unique molecular architecture, which combines a reactive borohydride anion with a bulky, organophilic quaternary ammonium cation. This guide provides a comprehensive examination of the compound's molecular structure, the intricate details of its ionic and covalent bonding, and the causal relationship between these fundamental properties and its function as a reagent. By delving into the causality behind its synthesis and application, this document serves as an authoritative resource for professionals seeking to leverage this reagent's full potential in complex synthetic pathways.

Introduction: The Architectural Advantage

In the vast landscape of reducing agents, borohydrides are fundamental tools for the selective transformation of functional groups.[1] While simple inorganic salts like sodium borohydride (NaBH₄) are widely used, their utility can be limited by solubility constraints, often requiring protic solvents which can lead to unwanted side reactions or decomposition. This compound (BTEAB) emerges as a superior alternative by overcoming these limitations.

The core innovation of BTEAB lies in its ionic composition. It pairs the hydride-donating borohydride anion ([BH₄]⁻) with a large, sterically hindered, and lipophilic benzyltriethylammonium cation ([C₆H₅CH₂N(C₂H₅)₃]⁺). This cationic component drastically alters the compound's physical properties, rendering it soluble in a wider range of organic solvents. This enhanced solubility facilitates reactions under mild, homogeneous conditions, offering greater control, improved yields, and enhanced selectivity in the reduction of sensitive and complex substrates.[2] This guide will dissect the structural and bonding characteristics that bestow these advantageous properties upon BTEAB.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These data are critical for its appropriate handling, storage, and application in experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂BN | [3] |

| Molecular Weight | ~203.13 g/mol | [3][4] |

| CAS Number | 85874-45-9 | [3][5][6] |

| Appearance | White to light yellow powder/crystal | [2][6] |

| Melting Point | 143-146 °C | [2] |

| Sensitivity | Air and moisture sensitive | [5][6] |

| Hazards | In contact with water, releases flammable gas; Causes severe skin burns and eye damage | [3][6] |

Decoding the Molecular Structure

This compound is an ionic salt composed of two distinct, tetrahedrally-coordinated ions. The overall structure is a lattice held together by electrostatic forces.

The Benzyltriethylammonium Cation: The Solubilizing Engine

The cation, [C₆H₅CH₂N(C₂H₅)₃]⁺, features a central nitrogen atom that is quaternized, resulting in a permanent positive charge. This nitrogen center is covalently bonded to four organic substituents in a tetrahedral geometry:

-

Three Ethyl Groups (-CH₂CH₃): These aliphatic chains contribute to the cation's bulk and nonpolar character.

-

One Benzyl Group (-CH₂C₆H₅): This group consists of a phenyl ring attached to a methylene bridge. The aromatic phenyl ring further enhances the lipophilicity of the cation, making it highly compatible with organic solvents.

The Borohydride Anion: The Hydride Source

The anion, [BH₄]⁻, is the reactive component responsible for the compound's reducing power.[1] It possesses a simple yet elegant structure:

-

A central boron atom is covalently bonded to four hydrogen atoms.

-

The geometry is perfectly tetrahedral (Td symmetry in isolation), with the negative charge distributed across the anion.[7] The B-H bonds are the source of the nucleophilic hydride ions (H⁻) that are transferred during a reduction reaction.

Caption: Ionic structure of this compound.

A Deeper Look at Chemical Bonding

The properties and reactivity of BTEAB are a direct consequence of the types of chemical bonds present.

Primary Ionic Bonding

The defining interaction in solid BTEAB is the electrostatic attraction between the positively charged quaternary ammonium cation and the negatively charged borohydride anion. This strong ionic bond is responsible for the compound's crystalline solid state at room temperature.[6] Unlike simple alkali metal borohydrides, the large size of the organic cation leads to a lower lattice energy, which contributes to its lower melting point and increased solubility in less polar solvents.

Covalent Bonding Framework

-

Within the Cation: The benzyltriethylammonium cation is constructed entirely of stable covalent bonds. The nitrogen atom forms four single sigma (σ) bonds with carbon atoms (three ethyl, one benzyl). The carbon frameworks of the ethyl and benzyl groups are held together by strong C-C and C-H σ bonds. The phenyl ring of the benzyl group is characterized by its sp² hybridized carbons and a delocalized π-electron system, which confers aromatic stability.

-

Within the Anion: The borohydride anion contains four identical B-H covalent bonds. The reactivity of the anion is dictated by the polarity and strength of these bonds. Boron is less electronegative than hydrogen, leading to a significant polarization of the B-H bond and imparting a "hydridic" character to the hydrogen atoms. This makes them excellent nucleophiles, ready to be donated to electron-deficient centers like carbonyl carbons. The strength of these bonds can be influenced by the surrounding cation and solvent, which in turn modulates the reducing power of the reagent.[1]

Intermolecular Forces and Dihydrogen Bonding

While the primary interaction is ionic, weaker intermolecular forces play a role. Van der Waals forces exist between the large organic cations. Additionally, a specific type of non-covalent interaction known as dihydrogen bonding may occur. This is a weak, attractive interaction between the hydridic hydrogens of the [BH₄]⁻ anion and the slightly acidic C-H protons on the cation, particularly those on the methylene bridge of the benzyl group. While much weaker than conventional hydrogen bonds, these interactions can influence the crystal packing and vibrational spectra of the solid material.[8]

Synthesis Protocol: A Metathesis Approach

The synthesis of quaternary ammonium borohydrides is typically achieved through a straightforward metathesis (ion exchange) reaction.[9][10] This approach is efficient and scalable, making it suitable for laboratory preparations.

Caption: General workflow for the synthesis of BTEAB via metathesis.

Experimental Methodology

Objective: To synthesize this compound from Benzyltriethylammonium Chloride and Sodium Borohydride.

Materials:

-

Benzyltriethylammonium chloride

-

Sodium borohydride (NaBH₄)

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Round-bottom flask with magnetic stirrer

-

Condenser (if heating is required, though typically done at RT)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyltriethylammonium chloride in a minimal amount of anhydrous ethanol.

-

Causality: The use of an inert atmosphere and anhydrous solvent is critical because BTEAB and NaBH₄ are moisture-sensitive and will decompose in the presence of water.[6]

-

-

Addition of Borohydride: To the stirred solution, add a stoichiometric equivalent (or slight excess) of sodium borohydride in small portions.

-

Causality: Portion-wise addition helps to control any potential exotherm.

-

-

Reaction: Allow the mixture to stir at room temperature for several hours (e.g., 4-6 hours) to ensure the metathesis reaction goes to completion. The reaction is driven by the precipitation of sodium chloride (NaCl), which is sparingly soluble in ethanol.

-

Byproduct Removal: Remove the precipitated NaCl by filtration. Wash the solid residue with a small amount of anhydrous ethanol to recover any occluded product.

-

Causality: This step is crucial for purifying the product. The difference in solubility between NaCl and BTEAB in ethanol is the basis of this separation.

-

-

Product Isolation: Combine the filtrate and the washings. Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude BTEAB as a solid.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and diethyl ether. The product is dissolved in a minimum of warm ethanol, and ether is added until turbidity is observed, then the solution is cooled to induce crystallization.

-

Drying and Storage: Dry the purified crystals under vacuum. Store the final product in a tightly sealed container under an inert atmosphere in a cool, dry place.[6]

Conclusion: Structure Dictates Function

The molecular structure and bonding of this compound are not merely academic details; they are the very foundation of its utility in modern organic synthesis. The combination of a reactive, hydride-donating anion with a large, organophilic cation creates a reagent that is both potent and adaptable.[2] This unique ionic pairing enhances solubility in organic media, allowing for reductions of complex molecules under mild, homogeneous conditions that are often unattainable with simpler inorganic borohydrides. Understanding this intricate interplay between structure, bonding, and reactivity empowers chemists to design more efficient, selective, and robust synthetic strategies, ultimately accelerating the pace of discovery in drug development and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Banus, M. D., Bragdon, R. W., & Gibb, T. R. P. (1952). Preparation of Quaternary Ammonium Borohydrides from Sodium and Lithium Borohydrides. Journal of the American Chemical Society, 74(9), 2346–2348. Retrieved from [Link]

-

FAQ-Law. (n.d.). What is the application of Benzyltriethylammonium chloride in organic synthesis? Retrieved from [Link]

- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

-

Borates Today. (2022, May 29). Borohydrides: Reducing Agents in Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Benzyltriethylammonium bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Hagemann, H., & Cerný, R. (2013). Vibrational spectra and structure of borohydrides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 358-363.

-

Jaroń, T., & Grochala, W. (2022). Synthesis Method of Unsolvated Organic Derivatives of Metal Borohydrides. Materials, 15(23), 8632. Retrieved from [Link]

-

Nickels, E. A., et al. (2015). Analysis of Dihydrogen Bonding in Ammonium Borohydride. DiVA portal. Retrieved from [Link]

Sources

- 1. Borohydrides: Reducing Agents in Organic Synthesis | Borates Today [borates.today]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C13H22BN | CID 10899792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 90.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | 85874-45-9 | TCI AMERICA [tcichemicals.com]

- 7. unige.ch [unige.ch]

- 8. diva-portal.org [diva-portal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis Method of Unsolvated Organic Derivatives of Metal Borohydrides - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Underpinnings of Benzyltriethylammonium Borohydride Reactivity: A Technical Guide for Researchers

Abstract

Benzyltriethylammonium borohydride (BTEAB) has emerged as a versatile and selective reducing agent in modern organic synthesis. Its unique structure, combining a reactive borohydride anion with a bulky quaternary ammonium cation, imparts distinct reactivity profiles, particularly under phase-transfer conditions. This technical guide provides an in-depth exploration of the theoretical principles governing the reactivity of BTEAB. While direct computational studies on BTEAB are nascent, this document synthesizes foundational theoretical knowledge from studies of simpler borohydrides, such as sodium borohydride, and extrapolates these principles to understand and predict the behavior of BTEAB. We will delve into the electronic structure of the borohydride anion, the mechanistic pathways of hydride transfer, the critical role of the cation and solvent, and propose a comprehensive computational workflow for researchers to model and investigate BTEAB-mediated reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this important synthetic reagent.

Introduction: The Unique Role of this compound in Synthesis

This compound, with the chemical formula [C₁₃H₂₂BN], is a quaternary ammonium borohydride that functions as a powerful and selective reducing agent.[1][2] Unlike simple alkali metal borohydrides such as sodium borohydride (NaBH₄), BTEAB is soluble in a wider range of organic solvents, a property conferred by its lipophilic benzyltriethylammonium cation. This enhanced solubility makes it an effective reagent in both homogeneous and phase-transfer catalysis (PTC) systems.[3][4] Under PTC conditions, the quaternary ammonium cation facilitates the transfer of the borohydride anion from an aqueous or solid phase into the organic phase where the substrate resides, often leading to enhanced reaction rates and yields.[3][4]

The primary synthetic utility of BTEAB lies in the reduction of carbonyl compounds (aldehydes and ketones) to their corresponding alcohols, and imines to amines.[2][5] Its reactivity can be modulated by the choice of solvent and other reaction conditions, allowing for a degree of chemoselectivity.[6] Understanding the theoretical basis of this reactivity is paramount for optimizing existing synthetic protocols and designing new applications for this versatile reagent.

Theoretical Framework of Borohydride Reactivity

While comprehensive theoretical studies specifically targeting BTEAB are not extensively documented in the current literature, a robust theoretical framework for understanding borohydride reactivity can be constructed from extensive computational studies on sodium borohydride and other simple borohydrides.[7][8]

Electronic Structure of the Borohydride Anion ([BH₄]⁻)

The reactivity of any borohydride reagent is fundamentally dictated by the electronic structure of the tetrahedral [BH₄]⁻ anion. The boron atom is sp³ hybridized, forming four equivalent B-H bonds. The negative charge is formally on the boron atom.[5] The B-H bonds are polarized towards the more electronegative hydrogen atoms, resulting in a hydridic character for the hydrogens. This hydridic nature is the cornerstone of the borohydride's reducing power, as it allows for the transfer of a hydride ion (H⁻) to an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone.[5][9]

The Mechanism of Hydride Transfer: A Computational Perspective

Theoretical studies, primarily using Density Functional Theory (DFT), have elucidated the mechanistic details of carbonyl reduction by borohydrides.[7][8] The reaction is not a simple, direct transfer of a free hydride ion. Instead, it proceeds through a concerted transition state involving the carbonyl compound, the borohydride anion, and often, the counterion and solvent molecules.[7][10]

The generally accepted mechanism involves the formation of a four-membered ring-like transition state.[8] In this transition state, the hydride is transferred from the boron to the carbonyl carbon, while the carbonyl oxygen coordinates to the boron atom. This process can be influenced by several factors:

-

The Role of the Cation: In the case of NaBH₄, the Na⁺ cation acts as a Lewis acid, coordinating to the carbonyl oxygen.[7] This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and thus lowering the activation energy for hydride attack. For BTEAB, the large, sterically hindered benzyltriethylammonium cation is a much weaker Lewis acid than Na⁺. Therefore, its direct catalytic role in activating the carbonyl group is likely negligible. Instead, its primary role is to act as a phase-transfer agent.[3]

-

The Influence of the Solvent: Protic solvents, such as alcohols, can participate in the reaction by forming hydrogen bonds with the carbonyl oxygen, thereby activating it towards nucleophilic attack.[9] Theoretical models that include explicit solvent molecules have shown that these interactions can significantly impact the calculated activation barriers.[10] In aprotic solvents, where BTEAB is often employed, the reaction mechanism may differ, with the solvent's dielectric properties playing a more dominant role in stabilizing charged intermediates and transition states.

Table 1: Comparison of Properties and Mechanistic Roles of Na⁺ and [PhCH₂NEt₃]⁺ in Borohydride Reductions

| Feature | Sodium Cation (Na⁺) | Benzyltriethylammonium Cation ([PhCH₂NEt₃]⁺) |

| Lewis Acidity | Moderate Lewis acid | Very weak Lewis acid |

| Role in Carbonyl Activation | Direct coordination to carbonyl oxygen, enhancing its electrophilicity.[7] | Negligible direct activation. |

| Solubility | Soluble in protic solvents (water, alcohols). | Soluble in a wide range of organic solvents. |

| Primary Function | Lewis acid catalyst and counterion. | Phase-transfer agent and counterion.[3] |

| Steric Hindrance | Minimal | Significant |

Proposed Computational Workflow for Studying BTEAB Reactivity

For researchers wishing to perform theoretical studies on the reactivity of this compound, the following computational workflow is proposed. This workflow is designed to provide a comprehensive understanding of the reaction mechanism, energetics, and selectivity.

Step-by-Step Computational Protocol

-

Geometry Optimization of Reactants, Intermediates, and Products:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for systems of this size. The B3LYP functional is a common and robust choice for organic reactions.[11]

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) is a good starting point for geometry optimizations. For improved accuracy in subsequent energy calculations, a larger basis set like 6-311+G(d,p) can be used.[6]

-

Solvent Modeling: Given the importance of the solvent, it is crucial to include its effect. An implicit solvent model, such as the Polarizable Continuum Model (PCM), is computationally efficient and generally provides good results. For reactions where explicit solvent-reactant interactions are anticipated to be critical (e.g., in protic solvents), a hybrid model incorporating a few explicit solvent molecules in the first solvation shell along with the PCM can be employed.[10]

-

-

Transition State (TS) Searching:

-

Method: Locate the transition state for the hydride transfer step using a TS optimization algorithm (e.g., Berny algorithm in Gaussian). This involves starting with an initial guess for the TS geometry, which can often be constructed by interpolating between the reactant and product structures.

-

Verification: A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the B-H bond breaking and the C-H bond forming). This is confirmed by performing a frequency calculation on the optimized TS geometry.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

An IRC calculation should be performed starting from the optimized transition state. This calculation maps out the minimum energy path connecting the transition state to the reactants and products, thus confirming that the located TS indeed connects the desired species.

-

-

Calculation of Reaction Energetics:

-

Perform single-point energy calculations on the optimized geometries of all species (reactants, TS, products) using a higher level of theory or a larger basis set for improved accuracy.

-

From these energies, the activation energy (ΔG‡) and the overall reaction energy (ΔG_rxn) can be calculated. These values provide quantitative insights into the reaction kinetics and thermodynamics.

-

Visualizing the Computational Workflow

Caption: A flowchart illustrating the proposed computational workflow for studying BTEAB reactivity.

Mechanistic Insights and Predictive Power

By applying the computational workflow described above, researchers can gain valuable insights into the reactivity of this compound.

The Role of the Benzyltriethylammonium Cation: Steric and Electronic Effects

While the cation in BTEAB does not act as a potent Lewis acid, its large size can exert significant steric influence on the transition state. This steric hindrance can be a source of diastereoselectivity in the reduction of chiral or prochiral ketones. Computational modeling can precisely quantify these steric interactions and help predict the stereochemical outcome of such reactions.

A Proposed Reaction Mechanism for Carbonyl Reduction

The following diagram illustrates the proposed mechanism for the reduction of a ketone by BTEAB in an aprotic solvent, which can be investigated using the aforementioned computational methods.

Caption: Proposed mechanism for the reduction of a ketone by BTEAB.

Conclusion and Future Directions

This compound is a valuable synthetic tool with a reactivity profile shaped by the interplay of its borohydride anion and its bulky, lipophilic cation. While direct theoretical investigations on BTEAB are still an emerging area, the foundational principles derived from studies of simpler borohydrides provide a robust framework for understanding its behavior. The computational workflow detailed in this guide offers a clear path for researchers to explore the mechanistic nuances of BTEAB-mediated reactions, enabling the rational design of new synthetic methodologies and the optimization of existing processes. Future theoretical work should focus on explicitly modeling the phase-transfer catalysis aspect of BTEAB reactions and exploring its reactivity with a wider range of functional groups. Such studies will undoubtedly cement the place of computational chemistry as an indispensable tool in modern synthetic organic chemistry.

References

- Merits of sodium borohydride reductions under phase transfer catalysis - Part II. (n.d.). Google Scholar.

-

Rolla, F. (1982). Sodium borohydride reactions under phase-transfer conditions: reduction of azides to amines. The Journal of Organic Chemistry, 47(22), 4327-4329. Retrieved from [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. (n.d.). ResearchGate. Retrieved from [Link]

-

Deledda, S., et al. (2022). Reactive Vapor-Phase Additives toward Destabilizing γ-Mg(BH4)2 for Improved Hydrogen Release. ACS Applied Energy Materials, 5(2), 1735-1743. Retrieved from [Link]

-

What is the application of Benzyltriethylammonium chloride in organic synthesis? - FAQ. (n.d.). Autech. Retrieved from [Link]

-

Rzepa, H. S. (2015, April 12). The mechanism of borohydride reductions. Part 1: ethanal. Henry Rzepa's Blog. Retrieved from [Link]

-

Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. (2018). Chemical Communications, 54(56), 7737-7740. Retrieved from [Link]

-

Gonzales, N. O., et al. (2007). The reactivity of sodium borohydride with various species as characterized by adiabatic calorimetry. Journal of Hazardous Materials, 142(3), 639-646. Retrieved from [Link]

-

Structure and Dynamics of Ammonium Borohydride. (n.d.). ResearchGate. Retrieved from [Link]

-

Borohydrides: Reducing Agents in Organic Synthesis. (2022, May 29). Borates Today. Retrieved from [Link]

-

Metal Borohydrides beyond Groups I and II: A Review. (2019). Molecules, 24(17), 3144. Retrieved from [Link]

- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

-

Flacau, R., et al. (2010). Structure and dynamics of ammonium borohydride. Chemical Communications, 46(48), 9164-9166. Retrieved from [Link]

-

Quantitative Spectra−Structure Relations for Borohydrides. (2015). The Journal of Physical Chemistry C, 119(40), 22860-22871. Retrieved from [Link]

-

Computational Screening of Dual-Cation Metal Ammine Borohydrides by Density Functional Theory. (2016). The Journal of Physical Chemistry C, 120(26), 14038-14047. Retrieved from [Link]

-

Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. (2014). Molecules, 19(11), 17751-17767. Retrieved from [Link]

-

Ramachandran, P. V., et al. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane-Ammonia. Molecules, 28(12), 4575. Retrieved from [Link]

-

Investigations of Different Chemoselectivities in Primary, Secondary and Tertiary Amide Reactions with Sodium Borohydride. (n.d.). ResearchGate. Retrieved from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Influence of Benzyltriethylammonium Chloride on Biocorrosion Activity of Consortium Bacteria from Tropical Crude Oil. (n.d.). ResearchGate. Retrieved from [Link]

-

of Benzyl Triethyl Ammonium Tribromide and Its Application as a Highly Efficient and Regioselective Reagent for the Bromination of Activated Aromatic …. (n.d.). ResearchGate. Retrieved from [Link]

-

Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. (n.d.). ResearchGate. Retrieved from [Link]

-

Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C13H22BN | CID 10899792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. The mechanism of borohydride reductions. Part 1: ethanal. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 11. Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of Benzyltriethylammonium Borohydride

This guide provides a comprehensive analysis of the spectral data for benzyltriethylammonium borohydride ([(C₆H₅CH₂)N(C₂H₅)₃][BH₄]), a versatile and selective reducing agent of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into the nuanced interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the correlation between its molecular structure and spectral characteristics.

Introduction: The Role and Significance of this compound

This compound is a quaternary ammonium borohydride that has carved a niche in modern organic chemistry as a powerful and selective reducing agent.[1] Its utility in the reduction of carbonyl compounds and imines makes it a valuable tool in the synthesis of alcohols and amines.[1] The presence of the bulky and lipophilic benzyltriethylammonium cation renders the borohydride anion more soluble in organic solvents and modulates its reactivity, often leading to enhanced selectivity compared to simpler inorganic borohydrides. Understanding the precise structural details through spectroscopic analysis is paramount for its effective and reliable application in complex synthetic pathways.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process: the quaternization of triethylamine with benzyl chloride to form the benzyltriethylammonium cation, followed by an ion exchange reaction with a borohydride source, such as sodium borohydride.

Experimental Protocol:

Step 1: Synthesis of Benzyltriethylammonium Chloride

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add triethylamine and acetone.

-

While stirring, slowly add benzyl chloride to the solution. An exothermic reaction is expected.

-

After the initial exotherm subsides, heat the reaction mixture to a gentle reflux (approximately 60-66 °C) and maintain for 8-10 hours.[2]

-

Allow the reaction mixture to cool to room temperature, during which a white precipitate of benzyltriethylammonium chloride will form.

-

Cool the mixture to 5 °C in an ice bath to maximize precipitation.

-

Filter the solid product and wash with cold acetone.

-

Dry the resulting white crystalline solid under vacuum to yield benzyltriethylammonium chloride.

Step 2: Synthesis of this compound (Metathesis)

-

Dissolve the synthesized benzyltriethylammonium chloride in a suitable solvent such as methanol or ethanol.

-

In a separate flask, prepare a solution of sodium borohydride in the same solvent.

-

Slowly add the sodium borohydride solution to the stirred solution of benzyltriethylammonium chloride at room temperature.

-

A white precipitate of sodium chloride will form.

-

Stir the reaction mixture for an additional 1-2 hours to ensure complete ion exchange.

-

Filter the reaction mixture to remove the precipitated sodium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Dry the purified product under vacuum to yield a white solid.[1][3]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule. While a publicly available, peer-reviewed spectrum of this compound is not readily accessible, its expected spectral features can be confidently predicted based on the analysis of its constituent ions and closely related analogs, such as benzyltriethylammonium chloride.[4][5][6][7] A major supplier, TCI Chemicals, confirms that the NMR of their product conforms to the expected structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the benzyltriethylammonium cation is characterized by distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the ethyl groups.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.8 | s | 2H | Benzylic protons (-CH₂-Ph) |

| ~3.4 | q | 6H | Methylene protons of ethyl groups (-N-CH₂-CH₃) |

| ~1.4 | t | 9H | Methyl protons of ethyl groups (-N-CH₂-CH₃) |

Interpretation:

-

Aromatic Protons (δ ~7.6-7.4): The five protons on the phenyl ring are expected to appear as a complex multiplet in the downfield region of the spectrum. Their chemical shift is influenced by the aromatic ring current.

-

Benzylic Protons (δ ~4.8): The two protons of the benzylic methylene group are deshielded by the adjacent positively charged nitrogen and the aromatic ring, resulting in a singlet in the midfield region.

-

Ethyl Group Protons (δ ~3.4 and ~1.4): The ethyl groups give rise to a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl spin system. The methylene protons are adjacent to the electron-withdrawing quaternary ammonium center, causing them to resonate further downfield than the methyl protons.

The borohydride anion (BH₄⁻) protons are typically not observed in standard ¹H NMR spectra of organic compounds due to quadrupolar relaxation and exchange phenomena.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the benzyltriethylammonium cation.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~134-128 | Aromatic carbons (C₆H₅) |

| ~65 | Benzylic carbon (-CH₂-Ph) |

| ~53 | Methylene carbons of ethyl groups (-N-CH₂-CH₃) |

| ~8 | Methyl carbons of ethyl groups (-N-CH₂-CH₃) |

Interpretation:

-

Aromatic Carbons (δ ~134-128): The six carbons of the phenyl ring will appear in the aromatic region of the spectrum. Due to differences in their electronic environments, multiple signals are expected.

-

Benzylic Carbon (δ ~65): The benzylic carbon is deshielded by both the aromatic ring and the quaternary nitrogen, leading to a signal in the midfield region.

-

Ethyl Group Carbons (δ ~53 and ~8): The methylene carbons of the ethyl groups are directly attached to the nitrogen, resulting in a downfield shift compared to the terminal methyl carbons.

¹¹B NMR Spectroscopy

For a comprehensive characterization, ¹¹B NMR spectroscopy would be employed to observe the boron nucleus of the borohydride anion. A characteristic signal for the BH₄⁻ anion is expected. This technique is particularly useful for monitoring the purity and stability of the borohydride salt.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is a composite of the vibrational modes of the benzyltriethylammonium cation and the borohydride anion. The existence of an FT-IR spectrum for this compound is noted in the "Aldrich FT-IR Collection Edition II".[8]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Strong | Aliphatic C-H stretch (ethyl and benzyl CH₂) |

| ~2300-2200 | Strong, Broad | B-H stretch (borohydride anion) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~1460 | Medium | CH₂ and CH₃ bending vibrations |

| ~1100 | Strong | B-H bending vibration (borohydride anion) |

| ~740, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Interpretation:

-

C-H Stretching Vibrations: The spectrum will exhibit characteristic C-H stretching bands for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and benzyl groups (below 3000 cm⁻¹).

-

Borohydride Anion Vibrations: The most prominent and diagnostic feature for the borohydride anion is the strong and broad B-H stretching absorption in the 2300-2200 cm⁻¹ region. A strong B-H bending vibration is also expected around 1100 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C skeletal vibrations of the benzene ring typically appear as a pair of bands around 1600 cm⁻¹ and 1480 cm⁻¹. The substitution pattern of the benzene ring (monosubstituted) is indicated by strong C-H out-of-plane bending bands in the 770-730 cm⁻¹ and 720-680 cm⁻¹ regions.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the ions present in a sample, which is invaluable for determining the molecular weight and fragmentation pattern of a compound. For an ionic compound like this compound, electrospray ionization (ESI) would be the preferred method.

Expected Mass Spectrum Data (ESI+):

The positive ion mode (ESI+) will detect the benzyltriethylammonium cation.

-

Parent Ion: A prominent peak is expected at m/z 192.18, corresponding to the [C₁₃H₂₂N]⁺ cation.

Fragmentation Pattern of the Benzyltriethylammonium Cation:

The fragmentation of the benzyltriethylammonium cation is expected to proceed through characteristic pathways:

-

Loss of an Ethyl Group: A fragment ion at m/z 162.15 corresponding to the loss of an ethyl radical (•C₂H₅) is plausible.

-

Benzylic Cleavage: The most characteristic fragmentation is the cleavage of the benzyl-nitrogen bond, leading to the formation of the tropylium ion (C₇H₇⁺) at m/z 91.05. This is often the base peak in the mass spectra of benzyl-substituted compounds.

-

Loss of Benzyl Group: A fragment corresponding to the triethylammonium cation at m/z 102.13 could also be observed.

Negative Ion Mode (ESI-):

The negative ion mode (ESI-) would detect the borohydride anion (BH₄⁻) at m/z 15.05. However, this small anion can be challenging to detect with high sensitivity.

Visualizing the Molecular Structure and Analytical Workflow

Caption: Molecular structure of this compound.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The comprehensive spectral analysis of this compound, encompassing NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. By understanding the characteristic signals and fragmentation patterns, researchers and drug development professionals can confidently verify the identity, purity, and stability of this important synthetic reagent. The insights provided in this guide serve as a valuable resource for the effective application of this compound in the synthesis of novel chemical entities.

References

-

SpectraBase. Benzyltriethylammonium chloride monohydrate - Optional[ATR-IR] - Spectrum. [Link]

-

ResearchGate. 1 H-NMR Spectra of Benzyl-triethyl-ammonium chloride in D 2 O at RT.[Link]

-

PubChem. Benzyl triethylammonium chloride. [Link]

-

PubChem. Benzyltrimethylammonium chloride. [Link]

-

SpectraBase. Benzyltriethylammonium chloride monohydrate. [Link]

-

SIELC Technologies. Benzyltriethylammonium chloride. [Link]

-

PubChem. This compound. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

LookChem. Benzyltriethylammonium chloride CAS:56-37-1. [Link]

-

Organic Syntheses. Procedure 4. [Link]

-

Organic Syntheses. Procedure 15. [Link]

-

Organic Syntheses. Procedure 3. [Link]

- Google Patents. CN103896781A - Preparation method of benzyltriethylammonium chloride.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

University of California, Davis. H-1 NMR Spectrum. [Link]

-

PubChem. Benzyltriethylammonium bromide. [Link]

-

SpectraBase. Benzylchloride - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN103896781A - Preparation method of benzyltriethylammonium chloride - Google Patents [patents.google.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Benzyltriethylammonium chloride(56-37-1) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. Benzyltriethylammonium chloride(56-37-1) 13C NMR [m.chemicalbook.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Solubility of Benzyltriethylammonium Borohydride in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of reagents is paramount to achieving reproducible and optimized results. This guide provides a comprehensive overview of the solubility of Benzyltriethylammonium borohydride, a versatile reducing agent, in organic solvents. We will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss the critical factors that influence its behavior in various organic media.

Introduction to this compound and the Significance of Its Solubility

This compound ([BnEt₃N][BH₄]) is a quaternary ammonium borohydride that has garnered significant attention as a reducing agent in organic synthesis.[1] Its utility stems from its efficacy in the reduction of carbonyl compounds and imines to their corresponding alcohols and amines, often with high yields and under mild conditions.[1] The bulky and lipophilic nature of the benzyltriethylammonium cation renders this reagent soluble in a wider range of organic solvents compared to its inorganic counterparts like sodium borohydride. This enhanced solubility is crucial for its application in various reaction media, enabling greater control over reaction parameters and minimizing the formation of byproducts.[1]

The choice of solvent is a critical parameter in any chemical transformation. It not only dictates the solubility of the reactants but also influences reaction rates, selectivity, and the ease of product isolation. For this compound, selecting an appropriate solvent in which it is sufficiently soluble is the first step towards a successful reduction. A thorough understanding of its solubility profile is therefore not just a matter of academic interest but a practical necessity for any chemist employing this reagent.

The Science of Dissolving Ionic Compounds in Organic Solvents

To appreciate the solubility characteristics of this compound, it is essential to understand the fundamental principles governing the dissolution of ionic compounds in non-aqueous media. Several factors come into play:

-

Solute-Solvent Interactions: The adage "like dissolves like" holds true. Polar solvents are generally better at dissolving polar or ionic solutes.[2] For an ionic compound like [BnEt₃N][BH₄] to dissolve, the solvent molecules must overcome the electrostatic forces holding the ions together in the crystal lattice (lattice energy). This is achieved through solvation, where solvent molecules surround the individual cation and anion.

-

Dielectric Constant of the Solvent: The dielectric constant of a solvent is a measure of its ability to reduce the electrostatic force between charged particles. Solvents with higher dielectric constants are more effective at shielding the positive and negative ions from each other, thus favoring dissolution.[3]

-

Nature of the Cation and Anion: The size and charge density of the ions play a crucial role.[4] Larger, more diffuse ions with lower charge densities, such as the benzyltriethylammonium cation, generally lead to lower lattice energies, making it easier for solvent molecules to break apart the crystal structure.[4]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5]

Qualitative Assessment of Solubility

Before embarking on a quantitative determination, a simple qualitative assessment can provide a quick indication of suitable solvents. This can be done by adding a small, known amount of this compound to a fixed volume of the solvent at room temperature and observing its dissolution.

Simple Screening Protocol:

-

Add approximately 10 mg of this compound to a small vial.

-

Add 1 mL of the test solvent.

-

Vigorously shake or vortex the vial for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

Categorize the solubility as:

-

Soluble: No visible solid particles.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Quantitative Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6][7][8] This method involves agitating an excess amount of the solid solute in the solvent for a prolonged period to ensure that equilibrium is reached.

Detailed Step-by-Step Protocol:

-

Preparation:

-

Ensure the this compound is of high purity.

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Prepare a series of clean, sealable glass vials or flasks.

-

-

Procedure:

-

Accurately weigh an excess amount of this compound and add it to each vial. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. It is crucial to maintain a constant temperature as solubility is temperature-dependent.[9]

-

Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.

-

-

Sample Analysis:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-